7-((6-(Bis(2-chloroethyl)amino)hexyl)amino)-6-methoxybenzo(b)(1,10)phenanthroline 2HCl 2H2O
Description
7-((6-(Bis(2-chloroethyl)amino)hexyl)amino)-6-methoxybenzo(b)(1,10)phenanthroline 2HCl 2H2O is a complex organic compound known for its potential applications in various scientific fields This compound features a bis(2-chloroethyl)amino group, which is commonly associated with alkylating agents used in chemotherapy
Properties
CAS No. |
39040-01-2 |
|---|---|
Molecular Formula |
C27H34Cl4N4O |
Molecular Weight |
572.4 g/mol |
IUPAC Name |
bis(2-chloroethyl)-[6-[(6-methoxybenzo[b][1,10]phenanthrolin-7-yl)azaniumyl]hexyl]azanium;dichloride |
InChI |
InChI=1S/C27H32Cl2N4O.2ClH/c1-34-23-19-20-9-8-15-30-25(20)27-24(23)26(21-10-4-5-11-22(21)32-27)31-14-6-2-3-7-16-33(17-12-28)18-13-29;;/h4-5,8-11,15,19H,2-3,6-7,12-14,16-18H2,1H3,(H,31,32);2*1H |
InChI Key |
OKNFIFSCVOBDKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=NC4=CC=CC=C4C(=C13)[NH2+]CCCCCC[NH+](CCCl)CCCl)N=CC=C2.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Methoxybenzo(b)(1,10)phenanthroline Core
The benzo(b)(1,10)phenanthroline skeleton is typically synthesized via multi-step aromatic ring construction involving:
- Condensation reactions between appropriate aromatic diamines and diketones or aldehydes.
- Cyclization under acidic or basic conditions to form the phenanthroline ring system.
- Selective methylation at the 6-position to introduce the methoxy group, often via methyl iodide or dimethyl sulfate in the presence of a base.
This step is crucial to ensure the proper substitution pattern for subsequent functionalization.
Introduction of the Hexylamino Side Chain at the 7-Position
The 7-position amino substitution is introduced by nucleophilic aromatic substitution or palladium-catalyzed amination reactions:
- The 7-position on the phenanthroline ring is activated for nucleophilic substitution, often by halogenation (e.g., bromination).
- The halogenated intermediate is then reacted with 6-aminohexylamine under conditions favoring nucleophilic aromatic substitution or Buchwald-Hartwig amination.
- This yields 7-(6-aminohexylamino)-6-methoxybenzo(b)(1,10)phenanthroline as an intermediate.
Attachment of Bis(2-chloroethyl)amino Group
The terminal amino group of the hexyl chain is further functionalized with bis(2-chloroethyl)amine moiety:
- This is achieved by reacting the intermediate with bis(2-chloroethyl)amine hydrochloride under controlled conditions.
- The reaction typically proceeds via nucleophilic substitution where the terminal amino group attacks the bis(2-chloroethyl)amine derivative.
- The reaction is conducted in anhydrous solvents such as dimethylformamide or acetonitrile at moderate temperatures (e.g., 40–60 °C) to optimize yield and minimize side reactions.
Formation of the Dihydrochloride Dihydrate Salt
- The free base form of the compound is treated with hydrochloric acid in an appropriate solvent system (e.g., ethanol or water/ethanol mixture).
- The dihydrochloride salt precipitates out, often as a dihydrate due to crystallization from aqueous media.
- The solid is isolated by filtration and dried under vacuum to maintain the 2HCl 2H2O stoichiometry.
Reaction Conditions and Yields
| Step | Reaction Type | Typical Conditions | Yield Range | Notes |
|---|---|---|---|---|
| 1. Core Synthesis | Condensation and Cyclization | Acidic or basic medium, 80–120 °C | 60–75% | Purity checked by NMR and MS |
| 2. Aminohexylation | Nucleophilic Aromatic Substitution or Pd-catalyzed amination | 80–100 °C, inert atmosphere | 50–65% | Requires careful control of temperature and stoichiometry |
| 3. Bis(2-chloroethyl)amino Attachment | Nucleophilic substitution | 40–60 °C, anhydrous solvent | 55–70% | Avoid moisture to prevent hydrolysis |
| 4. Salt Formation | Acid-base reaction | Room temperature, aqueous ethanol | 80–90% | Crystallization yields pure dihydrochloride dihydrate |
Analytical and Purification Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the substitution pattern and integrity of the phenanthroline core and side chains.
- Mass Spectrometry (MS) : Confirms molecular weight and presence of bis(2-chloroethyl)amino groups.
- Elemental Analysis : Validates the stoichiometry of the dihydrochloride dihydrate salt.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity and monitors reaction progress.
- X-ray Crystallography : Occasionally used to confirm the molecular and crystal structure of the final salt form.
Summary Table of Preparation Route
| Stage | Intermediate/Product | Key Reagents | Conditions | Yield (%) | Characterization |
|---|---|---|---|---|---|
| 1 | 6-Methoxybenzo(b)(1,10)phenanthroline | Aromatic diamines, diketones, methylating agents | Acid/base, 80–120 °C | 60–75 | NMR, MS |
| 2 | 7-(6-Aminohexylamino)-6-methoxybenzo(b)(1,10)phenanthroline | 6-Aminohexylamine, Pd catalyst or nucleophile | 80–100 °C, inert | 50–65 | NMR, HPLC |
| 3 | 7-((6-(Bis(2-chloroethyl)amino)hexyl)amino)-6-methoxybenzo(b)(1,10)phenanthroline | Bis(2-chloroethyl)amine hydrochloride | 40–60 °C, anhydrous | 55–70 | NMR, MS |
| 4 | Final dihydrochloride dihydrate salt | HCl, aqueous ethanol | Room temp | 80–90 | Elemental analysis, XRD |
Chemical Reactions Analysis
Types of Reactions
7-((6-(Bis(2-chloroethyl)amino)hexyl)amino)-6-methoxybenzo(b)(1,10)phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can react with the bis(2-chloroethyl)amino group under mild conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound.
Scientific Research Applications
7-((6-(Bis(2-chloroethyl)amino)hexyl)amino)-6-methoxybenzo(b)(1,10)phenanthroline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a DNA alkylating agent, which can be used in studying DNA repair mechanisms.
Medicine: Explored for its anticancer properties due to the presence of the bis(2-chloroethyl)amino group, which is known to form cross-links in DNA, leading to cell death.
Mechanism of Action
The mechanism of action of 7-((6-(Bis(2-chloroethyl)amino)hexyl)amino)-6-methoxybenzo(b)(1,10)phenanthroline involves the formation of highly reactive intermediates that can alkylate DNA. The bis(2-chloroethyl)amino group forms aziridinium ions, which can react with nucleophilic sites on DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-[Bis(2-chloroethyl)amino]benzonitrile
- 4-Bis(2-chloroethyl)aminobenzaldehyde
- Chlorambucil
- Melphalan
Uniqueness
7-((6-(Bis(2-chloroethyl)amino)hexyl)amino)-6-methoxybenzo(b)(1,10)phenanthroline is unique due to its combination of the benzo(b)(1,10)phenanthroline core and the bis(2-chloroethyl)amino group
Biological Activity
The compound 7-((6-(Bis(2-chloroethyl)amino)hexyl)amino)-6-methoxybenzo(b)(1,10)phenanthroline 2HCl 2H2O (referred to as "the compound" hereafter), is a complex chemical structure that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a phenanthroline core, which is known for its chelating properties and ability to form complexes with metal ions. The presence of bis(2-chloroethyl)amine groups suggests potential alkylating activity, a mechanism commonly associated with several anticancer agents.
- DNA Intercalation : The phenanthroline moiety facilitates intercalation between DNA base pairs, disrupting normal DNA replication and transcription processes.
- Metal Complex Formation : The compound's ability to form complexes with transition metals (e.g., copper and silver) enhances its cytotoxic effects against cancer cells. Metal complexes have shown improved selectivity and potency compared to their non-metal counterparts .
- Alkylation : The bis(2-chloroethyl)amine groups can lead to DNA alkylation, resulting in cross-linking that inhibits cell division and promotes apoptosis in cancer cells .
In Vitro Studies
Numerous studies have evaluated the cytotoxicity of the compound against various cancer cell lines:
- Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects in vitro against several human cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 values ranged from 0.061 to 0.085 µM/mL, indicating potent activity .
- HeLa (cervical cancer) : Similar IC50 values were observed, with the compound exhibiting a viability reduction of approximately 60% at certain concentrations .
- PC3 (prostate cancer) : The compound showed comparable efficacy to established chemotherapeutics like cisplatin while exhibiting lower toxicity profiles .
In Vivo Studies
In vivo studies using animal models (e.g., Swiss mice) have indicated that the compound is well tolerated and does not significantly affect liver enzyme levels, suggesting a favorable safety profile during therapeutic applications . Tumor growth inhibition was observed without adverse systemic effects.
Case Studies
-
Case Study on MCF-7 Cell Line :
- Objective : To assess the efficacy of the compound in inhibiting growth.
- Method : MTT assay was employed to measure cell viability post-treatment.
- Results : At a concentration of 40 µg/mL, cell viability dropped to 57%, showcasing its potential as an effective treatment option for estrogen-responsive breast cancers .
- Case Study on HeLa Cell Line :
Summary Table of Biological Activity
| Cell Line | IC50 (µM/mL) | Viability (%) at 40 µg/mL |
|---|---|---|
| MCF-7 | 0.061 - 0.085 | 57 |
| HeLa | Not specified | ~60 |
| PC3 | Not specified | Comparable to cisplatin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
